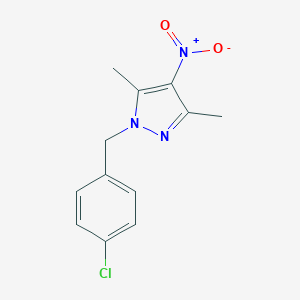

1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CBDN-Pyrazole) is a novel, small molecule that has been studied for its potential use in a variety of scientific research applications. CBDN-Pyrazole is a nitrogen-containing heterocyclic compound that has a unique chemical structure and a variety of different properties. The compound has been studied for its potential use in medicinal chemistry, biochemistry, and other scientific research applications.

Scientific Research Applications

Molecular and Crystal Structures

The research into substituted pyrazole derivatives, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, focuses on their molecular and crystal structures. These structures exhibit nonplanar configurations, with dihedral angles between the planes of the lateral phenyl rings and the central pyrazole ring. The crystal structures are characterized by weak intermolecular interactions such as C-H...O, C-H...π, and π-π, alongside unusual trifurcated C-Cl...Cl-C contacts, contributing to their stability and potential applications in materials science (Bustos et al., 2015).

Reactivity and Biological Activity

Studies on substituted 4-nitrosopyrazoles, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, have demonstrated their widespread use in the pharmaceutical industry due to high reactivity and biological activity. These compounds, when involved in Diels-Alder reactions with diene hydrocarbons, have led to the synthesis of substances exhibiting potential biological activities, such as taurine dehydrogenase inhibition and antitumor effects, showcasing their significance in drug development and therapeutic applications (Volkova et al., 2021).

Supramolecular Materials

Research on hydrogen-bonded supramolecular materials has highlighted the versatility of 1H-pyrazoles, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. The thermal stability, fluorescence, and hydrogen-bonding ability of these compounds vary significantly based on their terminal substituents, leading to diverse supramolecular structures. These findings suggest potential applications in designing new materials with tailored properties for electronics, photonics, and nanotechnology (Moyano et al., 2021).

Synthesis and Spectroscopic Analysis

The synthesis of new azo Schiff bases from pyrazole derivatives, including the study of 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, involves the condensation reaction between p-nitrobenzaldehyde and specific pyrazole diamines. These compounds have been characterized using various spectroscopic techniques, offering insights into their structure and potential applications in analytical chemistry, dye manufacturing, and materials science (Özkınalı et al., 2018).

Electrochemical Properties

The electrochemical properties of pyrazoles, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, have been explored through undivided-cell electrolysis, demonstrating the feasibility of N-arylation under specific conditions. This research opens pathways for novel synthetic methodologies in organic chemistry, potentially leading to the development of new compounds with applications in material science, electronics, and pharmacology (Chauzov et al., 2001).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANLIIHBSYLYJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)

![N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411125.png)

![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)

![6,8-Bis-(piperidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B411128.png)

![6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B411132.png)